molecular formula C19H17ClN2O4S B6551221 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1040665-71-1

2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6551221
CAS No.: 1040665-71-1
M. Wt: 404.9 g/mol
InChI Key: HAHBLJJWGYIDHU-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl bridge connecting to an N-(3,4-dimethoxyphenyl)acetamide moiety. Its molecular formula is C₁₉H₁₇ClN₂O₄S (molecular weight: 412.87 g/mol). The structural uniqueness arises from the synergistic combination of:

  • 3-Chlorophenyl substituent on the oxazole ring, enhancing hydrophobic interactions.
  • 3,4-Dimethoxyphenyl group on the acetamide, contributing to hydrogen bonding and π-stacking capabilities.
  • Sulfanyl linker, modulating electronic properties and steric accessibility.

Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for precise characterization .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-24-15-7-6-14(9-16(15)25-2)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBLJJWGYIDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Heterocycle Key Substituents Molecular Formula Notable Properties Reference
Target Compound 1,3-Oxazole 3-Chlorophenyl, 3,4-dimethoxyphenyl C₁₉H₁₇ClN₂O₄S High polarity due to dimethoxy groups; potential for CNS activity -
N-(4-Acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 1,3-Oxazole 3-Chlorophenyl, 4-acetylphenyl C₁₉H₁₅ClN₂O₃S Acetyl group enhances metabolic stability; MW = 386.9 g/mol
N-(3-Chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl}acetamide 1,3,4-Oxadiazole 3-Methylphenoxy, 3-chloro-4-methylphenyl C₂₀H₁₇ClN₄O₃S Oxadiazole ring increases rigidity; improved enzyme inhibition
N-(3-Chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Furan-2-yl, propenyl C₂₂H₂₀ClN₅O₃S Triazole core offers diverse hydrogen-bonding sites; furan enhances solubility

Key Observations :

  • Oxazole vs. Oxadiazole vs. Triazole : Oxazole derivatives (e.g., target compound) prioritize planar aromaticity for π-π interactions, while oxadiazoles and triazoles introduce additional nitrogen atoms for stronger hydrogen bonding and metabolic resistance .
  • Substituent Effects : Chlorophenyl groups enhance lipophilicity, whereas methoxy/acetyl groups improve solubility and pharmacokinetics .

Substituent-Driven Functional Differences

Compound Name Aromatic Substituent Acetamide Group Bioactivity Implications Reference
Target Compound 3-Chlorophenyl 3,4-Dimethoxyphenyl Enhanced blood-brain barrier penetration due to methoxy groups -
2-{[5-(3,4-Dimethylphenyl)-1,3-Oxazol-2-yl]sulfanyl}-N-(4-Ethoxyphenyl)acetamide 3,4-Dimethylphenyl 4-Ethoxyphenyl Increased steric bulk reduces receptor affinity but improves thermal stability
N-(3,4-Dimethoxyphenyl)-2-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide 4-Methoxyphenyl 3,4-Dimethoxyphenyl Dihydropyridine moiety introduces redox activity; antioxidant potential
N-(4-Ethoxyphenyl)-2-{[1-(3-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide 3-Methylphenyl 4-Ethoxyphenyl Tetrazole ring increases acidity; potential for metal coordination

Key Observations :

  • Methoxy vs. Ethoxy : Ethoxy groups marginally increase lipophilicity compared to methoxy, affecting tissue distribution .
  • Chlorine vs. Methyl : Chlorine’s electronegativity enhances binding to electron-rich targets (e.g., enzymes), while methyl groups prioritize hydrophobic pockets .

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